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Compound of Interest

Compound Name: BI-167107

Cat. No.: B15619068 Get Quote

An In-depth Technical Guide to BI-167107
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-167107, a potent and long-

acting agonist for the β2 adrenergic receptor (β2AR). The document details its chemical

properties, mechanism of action, and key experimental applications, serving as a vital resource

for professionals in pharmacological research and drug development.

Core Compound Data
BI-167107 is a high-affinity, full agonist that has been instrumental in advancing our

understanding of G-protein-coupled receptor (GPCR) structure and function.[1][2] Its high

potency and slow dissociation rate have made it a valuable tool for biophysical and structural

studies, particularly in the crystallization of the active state of the β2AR.[2][3]

Property Value Source

CAS Number 1202235-68-4 [1][4][5][6]

Molecular Weight 370.44 g/mol [5][7]

Molecular Formula C21H26N2O4 [6]

Appearance White to off-white solid [1][7]

Purity >98% (HPLC) [6]
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Mechanism of Action and Signaling Pathway
BI-167107 functions as a full agonist at the β2 adrenergic receptor, a member of the class A

family of GPCRs.[2][8] Upon binding, it stabilizes the active conformation of the receptor,

leading to the activation of the downstream signaling cascade.[8] This is initiated by the

coupling of the activated receptor to the stimulatory G protein (Gs).[8] Subsequently, Gs

activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The

increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then

phosphorylates various downstream targets, leading to a cellular response.

The interaction of BI-167107 with the β2AR binding pocket is characterized by extensive polar

interactions between the carbonyl oxygen, amine, and hydroxyl groups of the ligand and key

residues such as Ser2035.42, Ser2075.46 in transmembrane helix 5 (TM5), Asn2936.55 in

TM6, and Tyr3087.35 in TM7.[8]
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BI-167107 activated β2AR signaling pathway.

Receptor Binding Affinity and Selectivity
BI-167107 exhibits a very high affinity for the β2AR with a dissociation constant (Kd) of 84 pM.

[1][5][8] It is important to note that BI-167107 is not a selective β2AR agonist.[2][9] It also

demonstrates significant activity at other adrenergic receptors.
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Target Activity IC50 / Kd Source

β2 Adrenergic

Receptor (β2AR)
Full Agonist Kd: 84 pM [1][5][8]

β1 Adrenergic

Receptor (β1AR)
Agonist IC50: 3.2 nM [2][4]

α1A Adrenergic

Receptor (α1A)
Antagonist IC50: 32 nM [4]

5-HT1B Antagonist IC50: 0.25 µM

5-HT1A Agonist IC50: 1.4 µM [2]

D2S Agonist IC50: 5.9 µM [2]

5-HT transporter Antagonist IC50: 6.1 µM [2]

μ (MOP) Agonist IC50: 6.5 µM [2]

Dopamine transporter Antagonist IC50: 7.2 µM [2]

Experimental Protocols
BI-167107 has been utilized in a variety of experimental settings to probe GPCR function and

structure. Below are generalized methodologies for key experiments.

1. Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) of BI-167107 for the β2AR.

Methodology:

Prepare membranes from cells overexpressing the β2AR.

Incubate the membranes with increasing concentrations of a radiolabeled antagonist (e.g.,

[3H]dihydroalprenolol).

In parallel, perform competitive binding experiments by co-incubating the membranes and

radioligand with increasing concentrations of unlabeled BI-167107.
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Separate bound from free radioligand by rapid filtration.

Quantify the radioactivity of the filters using liquid scintillation counting.

The Kd is calculated by analyzing the competition binding data using non-linear regression

analysis (e.g., Cheng-Prusoff equation).

2. cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of BI-167107 as a β2AR agonist.

Methodology:

Culture cells expressing the β2AR.

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.

Stimulate the cells with increasing concentrations of BI-167107 for a defined period.

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit

(e.g., ELISA, HTRF).

Plot the cAMP concentration against the log of the BI-167107 concentration and fit the

data to a sigmoidal dose-response curve to determine the EC50.

3. X-ray Crystallography

Objective: To determine the three-dimensional structure of the β2AR in its active state,

bound to BI-167107.

Methodology:

Overexpress and purify the β2AR, often with modifications to enhance stability (e.g.,

fusion to T4 lysozyme).

To stabilize the active conformation, the purified receptor is incubated with BI-167107 and

a stabilizing binding protein, such as a Gs protein or an engineered nanobody.[8][10]
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The receptor-ligand-nanobody complex is then subjected to crystallization trials under

various conditions.

Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

The resulting electron density map is used to build and refine the atomic model of the

complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619068#bi-167107-cas-number-and-molecular-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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